molecular formula C22H24ClN5O3S B14989102 6-(3-chloro-4-methoxyphenyl)-N-(2-methoxyphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(3-chloro-4-methoxyphenyl)-N-(2-methoxyphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B14989102
M. Wt: 474.0 g/mol
InChI Key: XAPRNUIXIZLRNL-UHFFFAOYSA-N
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Description

6-(3-CHLORO-4-METHOXYPHENYL)-N-(2-METHOXYPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound belonging to the class of triazolothiadiazines This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazine ring, and various substituents such as chloro, methoxy, and propyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-CHLORO-4-METHOXYPHENYL)-N-(2-METHOXYPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carboxylic acids or esters.

    Formation of the Thiadiazine Ring: The thiadiazine ring is formed by reacting the triazole intermediate with sulfur-containing reagents such as thiourea or Lawesson’s reagent.

    Substitution Reactions: The chloro, methoxy, and propyl groups are introduced through substitution reactions using appropriate halogenated compounds and methoxy reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and propyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the chloro group, converting it to a corresponding hydrocarbon.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed under mild conditions.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, such as alcohols, amines, and thiols, which can further undergo additional reactions to form more complex molecules.

Scientific Research Applications

6-(3-CHLORO-4-METHOXYPHENYL)-N-(2-METHOXYPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activities.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(3-CHLORO-4-METHOXYPHENYL)-N-(2-METHOXYPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby affecting the metabolic pathway it regulates. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of microbial growth in infectious diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-(3-CHLORO-4-METHOXYPHENYL)-N-(2-METHOXYPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE lies in its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H24ClN5O3S

Molecular Weight

474.0 g/mol

IUPAC Name

6-(3-chloro-4-methoxyphenyl)-N-(2-methoxyphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C22H24ClN5O3S/c1-4-7-18-25-26-22-28(18)27-19(13-10-11-16(30-2)14(23)12-13)20(32-22)21(29)24-15-8-5-6-9-17(15)31-3/h5-6,8-12,19-20,27H,4,7H2,1-3H3,(H,24,29)

InChI Key

XAPRNUIXIZLRNL-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=CC=C3OC)C4=CC(=C(C=C4)OC)Cl

Origin of Product

United States

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